molecular formula C15H15N3O4S B2628364 N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide CAS No. 955223-78-6

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide

Cat. No.: B2628364
CAS No.: 955223-78-6
M. Wt: 333.36
InChI Key: NMWWBZWLKBAEFY-UHFFFAOYSA-N
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Description

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a phenyl group, and a pyridine sulfonamide moiety

Mechanism of Action

Target of Action

The primary target of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .

Mode of Action

This compound acts as a highly potent and selective inhibitor of FXa . The compound interacts with the neutral ligand chlorothiophene in the S1 subsite of FXa, which allows for high potency .

Biochemical Pathways

The inhibition of FXa by this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .

Pharmacokinetics

The interaction of this compound with the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . The compound is orally active , and its pharmacokinetic properties are influenced by its interaction with human serum albumin (HSA), the most abundant protein in blood plasma .

Result of Action

The result of the action of this compound is the reduction of blood clot formation. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin, a protein that forms a meshwork for blood clots .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with HSA can be affected by changes in the physiological environment, such as pH and temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach starts with the formation of the oxazolidinone ring through the cyclization of an amino alcohol with a carbonyl compound. The phenyl group is introduced via a Friedel-Crafts acylation reaction. The final step involves the sulfonation of the pyridine ring, followed by the coupling of the sulfonamide group to the oxazolidinone intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-2-sulfonamide
  • N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-4-sulfonamide

Uniqueness

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide is unique due to the specific positioning of the sulfonamide group on the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional isomerism can result in different biological activities and applications compared to its analogs .

Properties

IUPAC Name

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c19-15-18(12-5-2-1-3-6-12)11-13(22-15)9-17-23(20,21)14-7-4-8-16-10-14/h1-8,10,13,17H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWWBZWLKBAEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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